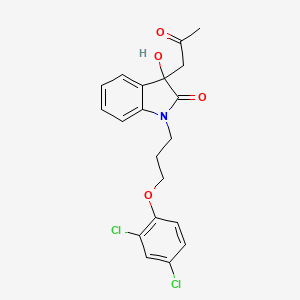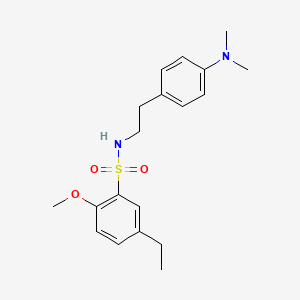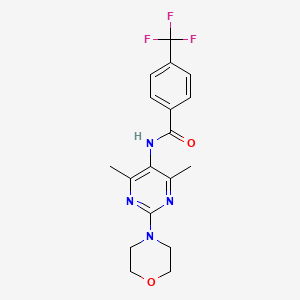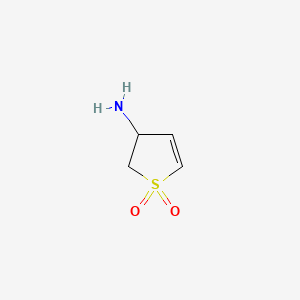![molecular formula C19H22BrN5O2 B2484553 9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-47-2](/img/structure/B2484553.png)
9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antidepressant Applications
The compound 9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives have been the focus of studies due to their potential as antidepressant agents. Research indicates that specific derivatives of this compound exhibit high affinity for serotonin receptors and phosphodiesterase inhibitors, suggesting their potential use as antidepressants or anxiolytics. Notably, one derivative showed promising results as an antidepressant in vivo, outperforming the reference anxiolytic drug diazepam in preliminary pharmacological studies (Zagórska et al., 2016).
Antihypertensive Applications
Derivatives of the compound with phenylpiperazinylalkyl substitution have been synthesized and assessed for their antihypertensive effects. These derivatives were found to be potent oral antihypertensive agents, with some exhibiting higher potency than standard vasodilator drugs. The structure-activity relationship was explored to determine the substitution patterns that contribute to their potency (Russell et al., 1988).
Neuropharmacological Applications
The compound's derivatives have been investigated for their potential neuropharmacological applications. Studies focusing on its influence on learning and memory in rats have identified specific derivatives that significantly affect learning and memory processes. These findings suggest the compound's derivatives as potential scaffolds for synthesizing novel neuropharmacological agents (Tsypysheva et al., 2019).
Antidiabetic Applications
Derivatives of the compound have been designed and synthesized based on a multitarget unified pharmacophore pattern showing robust antidiabetic activity. The synthesized compounds were subjected to in silico pharmacological consensus analysis and in vivo assays to evaluate their ability to decrease glucose levels in diabetic mice. Two derivatives showed statistically significant improvement in hyperglycemic peaks in a mouse model of type 2 diabetes (Domínguez-Mendoza et al., 2021).
Diet-Induced Obesity Treatment
The synthesized derivatives of the compound were evaluated for their lipid-lowering activity, with one compound showing potent triglyceride-lowering potency and an ability to reduce body weight and liver weight in diet-induced obese mice. This indicates the potential of these derivatives for treating diet-induced obesity and related diseases (Sang et al., 2014).
Imaging Alzheimer's Disease
The compound's derivatives were synthesized as radiotracers for positron emission tomography imaging of GSK-3 associated with Alzheimer's disease. The synthesized radiotracers demonstrated significant brain uptake and retention, highlighting their potential as novel tracers for Alzheimer's disease (Giglio et al., 2021).
特性
IUPAC Name |
9-(4-bromophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIROUXUELIAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)

![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)
![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)

![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)


![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2484490.png)


